molecular formula C7H6BrFO2S B3391891 2-(bromomethyl)-Benzenesulfonyl fluoride CAS No. 25300-29-2

2-(bromomethyl)-Benzenesulfonyl fluoride

Cat. No.: B3391891
CAS No.: 25300-29-2
M. Wt: 253.09 g/mol
InChI Key: GLHNJHLSPDWSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-Benzenesulfonyl fluoride is an organic compound characterized by the presence of a bromomethyl group attached to a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-Benzenesulfonyl fluoride typically involves the bromination of benzenesulfonyl fluoride One common method includes the reaction of benzenesulfonyl fluoride with bromomethylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-Benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Addition Reactions: It can undergo addition reactions with various reagents, modifying the benzenesulfonyl fluoride moiety.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the bromomethyl group.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-(Bromomethyl)-Benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.

    Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-Benzenesulfonyl fluoride involves its reactivity with nucleophiles. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. This reactivity is crucial for its applications in modifying biological molecules and synthesizing new compounds.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl fluoride: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    2-(Chloromethyl)-Benzenesulfonyl fluoride: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    2-(Iodomethyl)-Benzenesulfonyl fluoride: Contains an iodomethyl group, which can be more reactive than the bromomethyl group.

Uniqueness

2-(Bromomethyl)-Benzenesulfonyl fluoride is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-(bromomethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNJHLSPDWSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278583
Record name 2-(Bromomethyl)benzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25300-29-2
Record name 2-(Bromomethyl)benzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25300-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)benzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(bromomethyl)-Benzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
2-(bromomethyl)-Benzenesulfonyl fluoride
Reactant of Route 3
2-(bromomethyl)-Benzenesulfonyl fluoride
Reactant of Route 4
2-(bromomethyl)-Benzenesulfonyl fluoride
Reactant of Route 5
2-(bromomethyl)-Benzenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
2-(bromomethyl)-Benzenesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.